5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol
Description
5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a fused thienopyrimidine core with methyl substituents at positions 5 and 6 and a thiol (-SH) group at position 3.
Properties
IUPAC Name |
5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXRXYWYEMPYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307512-33-0 | |
| Record name | 5,6-dimethyl-1H,4H-thieno[2,3-d]pyrimidine-4-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,4-dimethylthiophene with formamide in the presence of a catalyst to form the thieno[2,3-d]pyrimidine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group or the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or arylated thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol serves as a significant building block for synthesizing more complex heterocyclic compounds. Its thiol group enhances its reactivity, making it valuable in organic synthesis and material science.
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa.
- Anti-inflammatory Properties : Studies suggest it may inhibit cyclooxygenase-2 (COX-2), similar to established anti-inflammatory drugs like celecoxib.
Medicine
The compound is under investigation for its potential therapeutic applications, particularly in oncology:
- Anticancer Activity : It has been found to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are crucial for cell cycle regulation. This inhibition leads to G2/M phase arrest in cancer cells.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for specialty chemicals.
In Vitro Studies
A study demonstrated that this compound induced apoptosis in HCT116 colorectal cancer cells by modulating proteins involved in the cell cycle.
Animal Models
In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation when treated with thieno[2,3-d]pyrimidine derivatives compared to control groups.
Mechanism of Action
The mechanism of action of 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Data Tables
Table 1: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Biological Activity
5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and research.
Chemical Structure and Properties
This compound features a thiol group (-SH) attached to a thienopyrimidine framework. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : It can be reduced to form corresponding thiolates.
- Substitution : Nucleophilic substitution reactions may occur at the thiol group or the thieno[2,3-d]pyrimidine ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition of their activity. This interaction disrupts various cellular pathways associated with cell proliferation, apoptosis, and DNA repair mechanisms.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In a study evaluating its effects on various human tumor cell lines (NCI 60), the compound showed potent growth inhibition compared to standard chemotherapeutics like 5-fluorouracil. For instance:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| This compound | 16.2 | 3.3 | 50.1 |
| 5-Fluorouracil | - | - | - |
These results indicate that the compound not only inhibits tumor growth but does so more effectively than established treatments .
Antimicrobial Activity
The compound has also shown promising antimicrobial and antifungal activities. Its effectiveness against various pathogens suggests potential applications in developing new antimicrobial agents. The mechanism likely involves disruption of microbial cellular processes through interactions with key enzymes or structural proteins .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Preliminary assays indicated that it could inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Antitumor Activity : A series of derivatives were synthesized and tested against NCI 60 cell lines. Compounds derived from this scaffold exhibited significant cytotoxicity and were analyzed for their apoptotic effects via caspase pathway activation.
- In Vitro Studies : In vitro assays demonstrated that the compound could effectively induce cell cycle arrest in cancer cells while promoting apoptosis through intrinsic pathways involving caspases .
Q & A
Q. Key Variables Affecting Yield :
- Temperature control during Gewald reaction (optimal at 60°C).
- Stoichiometry of diethylamine and reaction time.
- Purity of aryl acetonitrile derivatives for cyclization.
How are structural and purity characteristics of this compound derivatives validated?
Basic Research Question
Characterization relies on multi-modal spectroscopic and analytical techniques :
- 1H/13C NMR : Distinct signals for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~8.4 ppm) confirm substitution patterns .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 199.07 for intermediate 4 ) validate molecular weight .
- Elemental Analysis : Matches calculated values (e.g., C 48.95%, H 4.11% for compound 3c ) .
- TLC/HPLC : Monitors reaction progress and purity (Rf values reported for intermediates and final products) .
What in vitro assays are used to evaluate cyclooxygenase (COX) inhibition, and how is selectivity quantified?
Advanced Research Question
COX inhibition is assessed using ovine COX-1 and human recombinant COX-2 enzymes via a colorimetric assay (Cayman Chemical Kit 560131). PGF2α production is measured at 412 nm after incubation with arachidonic acid and SnCl2. Key steps:
IC50 Determination : Test compounds (0.01–500 μM) are screened at six concentrations.
Selectivity Index (SI) : SI = COX-1 IC50 / COX-2 IC50.
Q. Example Data :
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | SI |
|---|---|---|---|
| 5 | 42.19 | 202.96 | 4.81 |
| 6 | 142.71 | 586.07 | 4.11 |
| Indomethacin | 18.3 | 0.68 | 0.04 |
Compound 5 (para-fluorophenyl substituent) shows the highest COX-2 selectivity, attributed to hydrophobic interactions in the enzyme's active site .
How do electronic and steric effects of substituents modulate COX-2 selectivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -F) : Enhance dipole moments, improving binding to COX-2’s hydrophobic pocket (e.g., compound 5 with SI = 4.81) .
- Electron-Donating Groups (e.g., -OCH3) : Reduce affinity (compound 6 , SI = 4.11) due to mismatched polarity.
- Steric Hindrance : Ortho-substituents (e.g., -CF3 in compound 9 ) disrupt binding (SI = 0.12) .
Q. Methodology :
- Molecular Docking : Predicts interactions with COX-2’s Val523 and Ser530 residues.
- QSAR Models : Correlate substituent Hammett constants (σ) with IC50 values.
What computational approaches are used to optimize thienopyrimidine derivatives for nanomolar COX-2 inhibition?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantifies binding energy contributions of substituents.
- ADMET Prediction : Optimizes pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Case Study : Compound 8 (IC50 = 103.47 μM) is flagged for further optimization via trifluoromethyl or sulfonamide substitutions to enhance potency .
How is this compound integrated into pH-responsive drug delivery systems?
Advanced Research Question
In mesoporous silica nanoparticles (MSNs) , the compound is conjugated via hydrazone linkers (e.g., (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine). These bonds hydrolyze at tumor pH (5.5–6.5), enabling controlled release. Key metrics:
- Loading Efficiency : >80% via BET surface area analysis.
- Release Kinetics : 70% payload released within 24 hours at pH 5.5 vs. <10% at pH 7.4 .
What alternative biological targets have been explored for this scaffold beyond COX-2?
Advanced Research Question
- M4 Muscarinic Acetylcholine Receptor (M4 mAChR) : Compound T9889 acts as an agonist (EC50 >10 μM) for neurological disorders .
- Antifungal Activity : Derivatives show IC50 values <50 μM against Candida albicans via ergosterol biosynthesis inhibition .
How are metabolic stability and toxicity profiles assessed during preclinical development?
Advanced Research Question
- Microsomal Stability Assays : Incubation with liver microsomes (human/rat) to calculate half-life (t1/2) and intrinsic clearance (Clint).
- AMES Test : No mutagenicity observed up to 500 μM.
- hERG Inhibition : IC50 >100 μM, indicating low cardiac toxicity risk .
What strategies resolve contradictions in reported IC50 values across studies?
Advanced Research Question
Discrepancies arise from assay variability (e.g., enzyme source, arachidonic acid concentration). Mitigation strategies:
Standardized Protocols : Use recombinant human COX-2 (e.g., Cayman Chemical kits).
Internal Controls : Include indomethacin in every assay batch.
Statistical Validation : Triplicate measurements with ANOVA to confirm reproducibility .
How are regioselectivity challenges addressed during functionalization of the thienopyrimidine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
